molecular formula C17H24N2O3 B5635259 N-(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide

N-(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5635259
M. Wt: 304.4 g/mol
InChI Key: YWFCJCLIHJNDAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions, where the key strategies include Mannich reactions, aminomethylation, and Favorskii rearrangement. For example, the Mannich reaction has been utilized in the synthesis of N,S-containing heterocycles, demonstrating the versatility of piperidine in forming complex molecules (Dotsenko et al., 2012).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively analyzed through methods such as X-ray diffraction, showing detailed insights into their three-dimensional conformations. These studies are essential for understanding the interaction of these molecules with biological targets or their reactivity in chemical reactions (Dyachenko & Karpov, 2013).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, including aminomethylation, alkylation, and hydrosilylation, which are critical for the synthesis of pharmacologically active compounds. These reactions highlight the chemical versatility of piperidine-based compounds (Pouramiri et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability and crystal structure, are crucial for their application in material science and pharmaceuticals. For instance, the thermal stability of nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole has been studied, providing insights into their safety and utility in various applications (Qin et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents and participation in specific reactions, define the applications of these compounds in synthetic chemistry and drug development. For example, the use of l-piperazine-2-carboxylic acid derived N-formamide as a Lewis basic catalyst for hydrosilylation of N-aryl imines showcases the chemical properties and utility of piperidine derivatives in catalysis (Wang et al., 2006).

Safety and Hazards

The safety assessment of N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl) isophthalamide, a similar compound, has been carried out by the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) .

Future Directions

The continuous-flow process for the synthesis of N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) shows promise for efficient synthesis in gram-scale, corresponding to an overall productivity of 2.14 g/h after continuously running for over 8 hours . This suggests potential future directions for improving the synthesis process of similar compounds.

properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-16(2)8-12(9-17(3,4)19-16)18-15(20)11-5-6-13-14(7-11)22-10-21-13/h5-7,12,19H,8-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFCJCLIHJNDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide

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